(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-213613 (hydrochloride) involves the preparation of N-[4-(2-bromo-4,5-difluorophenoxy)phenyl]-L-asparagine. The key steps include:
Bromination and Fluorination: The starting material undergoes bromination and fluorination to introduce the bromo and difluoro groups.
Ether Formation: The brominated and fluorinated compound is then reacted with phenol to form the aryl ether linkage.
Asparagine Coupling: The final step involves coupling the aryl ether with L-asparagine to form the desired product.
Industrial Production Methods
Industrial production methods for WAY-213613 (hydrochloride) are not widely documented, but the synthesis generally follows the same steps as the laboratory preparation, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
WAY-213613 (hydrochloride) primarily undergoes:
Substitution Reactions: Involving the replacement of functional groups.
Coupling Reactions: For the formation of the aryl ether linkage.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Often achieved using fluorine gas or other fluorinating agents.
Ether Formation: Utilizes phenol and a base such as potassium carbonate.
Asparagine Coupling: Employs coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major product formed from these reactions is N-[4-(2-bromo-4,5-difluorophenoxy)phenyl]-L-asparagine, which is then converted to its hydrochloride salt form.
Scientific Research Applications
WAY-213613 (hydrochloride) has several scientific research applications:
Pharmacology: Employed in the development of new therapeutic agents targeting glutamate transporters.
Mechanism of Action
WAY-213613 (hydrochloride) exerts its effects by selectively inhibiting the EAAT2 transporter. This inhibition prevents the reuptake of glutamate from the synaptic cleft, leading to increased extracellular glutamate levels. The elevated glutamate can then activate glutamate receptors, influencing synaptic transmission and plasticity .
Comparison with Similar Compounds
Similar Compounds
WAY-213613: The free base form of WAY-213613 (hydrochloride).
UCPH-101: An inhibitor of EAAT1 with an IC50 value of 0.66 micromolar.
TBOA: A broad-spectrum inhibitor of EAATs with varying selectivity.
Uniqueness
WAY-213613 (hydrochloride) is unique due to its high selectivity and potency for EAAT2 over other EAAT subtypes and glutamate receptors. This selectivity makes it a valuable tool for studying the specific role of EAAT2 in various physiological and pathological processes .
Properties
IUPAC Name |
(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF2N2O4.ClH/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24;/h1-6,13H,7,20H2,(H,21,22)(H,23,24);1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCWXGJQAQXHPZ-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClF2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.